N-(4-butylphenyl)-2-((3-(4-chlorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide N-(4-butylphenyl)-2-((3-(4-chlorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide
Brand Name: Vulcanchem
CAS No.: 687564-04-1
VCID: VC6789560
InChI: InChI=1S/C24H24ClN3O2S2/c1-2-3-4-16-5-9-18(10-6-16)26-21(29)15-32-24-27-20-13-14-31-22(20)23(30)28(24)19-11-7-17(25)8-12-19/h5-12H,2-4,13-15H2,1H3,(H,26,29)
SMILES: CCCCC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=C(C=C4)Cl)SCC3
Molecular Formula: C24H24ClN3O2S2
Molecular Weight: 486.05

N-(4-butylphenyl)-2-((3-(4-chlorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide

CAS No.: 687564-04-1

Cat. No.: VC6789560

Molecular Formula: C24H24ClN3O2S2

Molecular Weight: 486.05

* For research use only. Not for human or veterinary use.

N-(4-butylphenyl)-2-((3-(4-chlorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide - 687564-04-1

Specification

CAS No. 687564-04-1
Molecular Formula C24H24ClN3O2S2
Molecular Weight 486.05
IUPAC Name N-(4-butylphenyl)-2-[[3-(4-chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide
Standard InChI InChI=1S/C24H24ClN3O2S2/c1-2-3-4-16-5-9-18(10-6-16)26-21(29)15-32-24-27-20-13-14-31-22(20)23(30)28(24)19-11-7-17(25)8-12-19/h5-12H,2-4,13-15H2,1H3,(H,26,29)
Standard InChI Key MUDUKSWJVVEVIM-UHFFFAOYSA-N
SMILES CCCCC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=C(C=C4)Cl)SCC3

Introduction

Structural Characteristics and Molecular Properties

Core Architecture and Substituent Effects

The compound features a thieno[3,2-d]pyrimidine core, a bicyclic system comprising a thiophene ring fused to a pyrimidine ring. The core is substituted at the 3-position with a 4-chlorophenyl group and at the 2-position with a thioacetamide moiety linked to a 4-butylphenyl group. The 4-chlorophenyl group introduces electron-withdrawing effects, potentially enhancing metabolic stability and target binding, while the butylphenyl chain may influence lipophilicity and membrane permeability .

Table 1: Key Molecular Descriptors

PropertyValue
CAS No.687564-04-1
Molecular FormulaC₂₄H₂₄ClN₃O₂S₂
Molecular Weight486.05 g/mol
IUPAC NameN-(4-butylphenyl)-2-[[3-(4-chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide
SMILESCCCCC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=C(C=C4)Cl)SCC3

Synthesis and Preparation

Optimization Challenges

Key challenges include regioselectivity during cyclization and minimizing side reactions during sulfur-based substitutions. Purification often requires chromatography due to the compound’s moderate solubility.

Biological Activities and Mechanistic Insights

Anticancer Activity

Preliminary studies on related compounds suggest inhibition of tyrosine kinases (e.g., EGFR and VEGFR) and induction of apoptosis in cancer cells . The thioacetamide moiety may act as a hydrogen bond donor, improving target affinity .

Table 2: Hypothesized Biological Targets

TargetProposed Mechanism
DNA GyraseInhibition of DNA supercoiling
EGFR KinaseCompetitive ATP binding blockade
Tubulin PolymerizationDisruption of microtubule assembly

Comparative Analysis with Structural Analogues

Analogues with Modified Aryl Groups

Replacing the 4-chlorophenyl group with a 3-methoxyphenyl moiety (as in CAS 877654-89-2) reduces electron-withdrawing effects, altering pharmacokinetic properties . Such modifications highlight the role of substituents in tuning bioactivity.

Core Heterocycle Variations

Compounds like 4-oxo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine (PubChem CID 20346858) lack the pyrimidine ring, resulting in diminished kinase inhibition but retained antimicrobial effects .

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